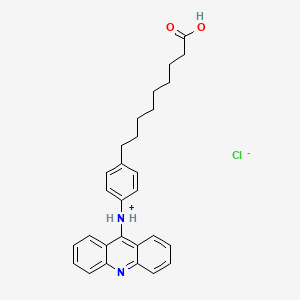
9-(p-(9-Acridinylamino)phenyl)nonanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(p-(9-Acridinylamino)phenyl)nonanoic acid hydrochloride is a chemical compound with the molecular formula C28-H30-N2-O2.Cl-H and a molecular weight of 463.06 . It is a derivative of acridine, a compound known for its fluorescent properties and applications in various fields such as biology and medicine .
Preparation Methods
The synthesis of 9-(p-(9-Acridinylamino)phenyl)nonanoic acid hydrochloride involves several steps. One common method starts with the preparation of 9-aminoacridine, which can be synthesized by heating N-phenyl-o-aminobenzoic acid with phosphorus pentachloride, followed by heating with ammonium carbonate in phenol . The resulting 9-aminoacridine is then reacted with p-(9-acridinylamino)phenyl)nonanoic acid under specific conditions to form the desired compound .
Chemical Reactions Analysis
9-(p-(9-Acridinylamino)phenyl)nonanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the acridine moiety, using reagents like halogens or alkylating agents.
Scientific Research Applications
9-(p-(9-Acridinylamino)phenyl)nonanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a fluorescent dye in various chemical analyses.
Biology: The compound is employed as a mutagenic agent for studying genetic mutations in viruses and bacteria.
Industry: The compound is used in the production of certain pharmaceuticals and as a preservative.
Mechanism of Action
The mechanism of action of 9-(p-(9-Acridinylamino)phenyl)nonanoic acid hydrochloride involves its interaction with DNA. The compound binds to the minor groove of DNA, causing structural changes that inhibit the activity of topoisomerase I. This inhibition prevents the replication of DNA, leading to cell death in rapidly dividing cells, such as cancer cells .
Comparison with Similar Compounds
9-(p-(9-Acridinylamino)phenyl)nonanoic acid hydrochloride is unique due to its specific structure and properties. Similar compounds include:
9-Aminoacridine: A high-fluorescence dye used as a mutagenic agent.
Acridin-9-yl hydrazide derivatives: Known for their inhibitory potential against BACE-1, an enzyme implicated in Alzheimer’s disease.
These compounds share some structural similarities but differ in their specific applications and mechanisms of action.
Properties
CAS No. |
66147-41-9 |
|---|---|
Molecular Formula |
C28H31ClN2O2 |
Molecular Weight |
463.0 g/mol |
IUPAC Name |
acridin-9-yl-[4-(8-carboxyoctyl)phenyl]azanium;chloride |
InChI |
InChI=1S/C28H30N2O2.ClH/c31-27(32)16-6-4-2-1-3-5-11-21-17-19-22(20-18-21)29-28-23-12-7-9-14-25(23)30-26-15-10-8-13-24(26)28;/h7-10,12-15,17-20H,1-6,11,16H2,(H,29,30)(H,31,32);1H |
InChI Key |
AVFXAYRFANTOSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)[NH2+]C4=CC=C(C=C4)CCCCCCCCC(=O)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















